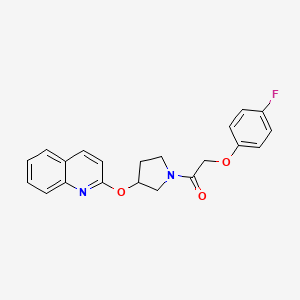

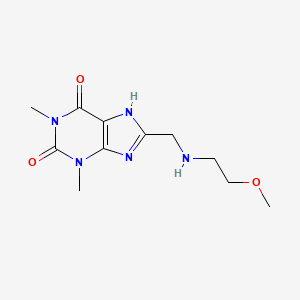

2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, FQ-PP, and has been shown to have a variety of biochemical and physiological effects. In

Applications De Recherche Scientifique

Anticancer Activity

- Antitumor Agents : Compounds structurally related to "2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone" have been synthesized and shown potent anti-proliferative activity against human cancer cell lines. For instance, 2-(3-Methyl aminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one demonstrated significant anticancer activity both in vitro and in vivo in a Hep3B xenograft nude mice model, suggesting its potential as a clinical trial candidate for cancer treatment (Huang et al., 2013).

- Anti-Cancer Agent : A newly synthesized derivative showed high antiproliferative activity, suggesting its potential as an anti-cancer agent. It acts by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II, as well as blocking the cell cycle (Via et al., 2008).

Catalytic Behavior and Synthesis

- Catalytic Activities : Iron and cobalt complexes using derivatives of "2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone" showed good catalytic activities for ethylene reactivity, indicating their potential in polymerization and oligomerization processes (Sun et al., 2007).

Biological and Chemical Sensing

- Chemosensor for Zn2+ : A chemosensor based on related compounds has been synthesized for detecting Zn2+ in living cells and aqueous solution, highlighting its potential in biological and environmental monitoring (Park et al., 2015).

Antibacterial Activity

- Antibacterial Agents : Variants of this compound have shown potential antibacterial activity against various bacterial strains, suggesting their use in developing new antibacterial drugs (Joshi et al., 2011).

Anti-Inflammatory Evaluation

- Anti-Inflammatory Properties : Certain derivatives have been evaluated for their anti-inflammatory effects, demonstrating their potential in treating inflammatory conditions (Chen et al., 2006).

Spectroscopic Properties

- Spectroscopic Analysis : Studies on the spectroscopic properties of derivatives have been conducted, providing insights into their electronic absorption and fluorescence characteristics, useful in material sciences (Al-Ansari, 2016).

Molecular Design and Docking Studies

- c-Met Kinase Inhibitors : Docking studies of similar compounds have been performed to understand their molecular interactions, aiding in the design of more effective c-Met kinase inhibitors, important in cancer therapeutics (Caballero et al., 2011).

Fluorescence Detection

- Selective Detection of Fluoride : Compounds with a fused quinoline system, including a pyrrole ring, have been used for selective detection of fluoride using fluorescence methods, relevant in analytical chemistry (Akula et al., 2015).

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3/c22-16-6-8-17(9-7-16)26-14-21(25)24-12-11-18(13-24)27-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,18H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWJURCKIMYKQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)COC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2512560.png)

![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)

![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2512580.png)